molecular formula C12H10O2 B12560670 2-(4-Methylphenyl)-4H-pyran-4-one CAS No. 143424-75-3

2-(4-Methylphenyl)-4H-pyran-4-one

Cat. No.: B12560670
CAS No.: 143424-75-3
M. Wt: 186.21 g/mol
InChI Key: MMBXEVINJVUCFB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones It is characterized by a pyran ring fused with a phenyl group substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The starting materials, such as 4-methylbenzaldehyde and ethyl acetoacetate, are mixed in a reactor with a suitable base catalyst. The reaction mixture is then heated to promote cyclization, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylphenyl)-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

143424-75-3

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methylphenyl)pyran-4-one

InChI

InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3

InChI Key

MMBXEVINJVUCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C=CO2

Origin of Product

United States

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